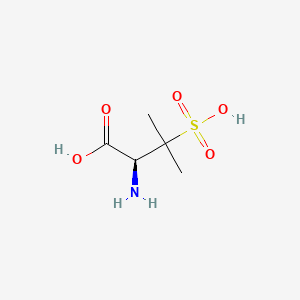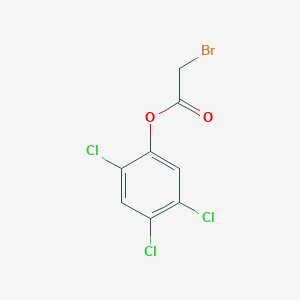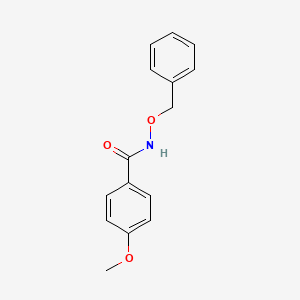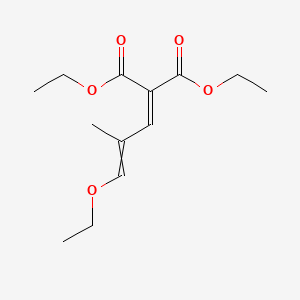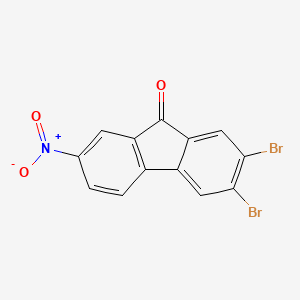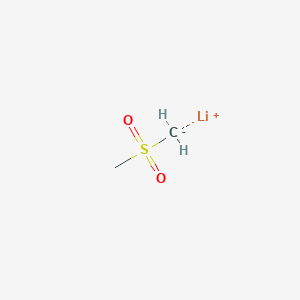
lithium;methanidylsulfonylmethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;methanidylsulfonylmethane is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications This compound is composed of lithium, a highly reactive alkali metal, and methanidylsulfonylmethane, a sulfonyl-containing organic molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;methanidylsulfonylmethane typically involves the reaction of lithium salts with methanidylsulfonylmethane precursors. One common method is the metathesis reaction, where lithium halides (such as lithium chloride or lithium bromide) react with sodium methanidylsulfonylmethane in an organic solvent like tetrahydrofuran (THF) or ethanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity lithium salts and methanidylsulfonylmethane precursors, with careful control of reaction conditions to ensure high yield and purity. The reaction mixture is typically stirred at elevated temperatures to facilitate the reaction, followed by purification steps such as filtration and recrystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;methanidylsulfonylmethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl-containing products.
Reduction: Reduction reactions can lead to the formation of lithium-containing reduced species.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. These reactions are typically carried out in organic solvents under controlled temperatures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonyl oxides, while reduction reactions can produce lithium-containing reduced compounds. Substitution reactions can result in a variety of functionalized sulfonyl derivatives .
Wissenschaftliche Forschungsanwendungen
Lithium;methanidylsulfonylmethane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.
Biology: The compound’s reactivity makes it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: This compound is used in the production of advanced materials, including battery components and specialty chemicals
Wirkmechanismus
The mechanism by which lithium;methanidylsulfonylmethane exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and proteins, altering their activity and function.
Pathways Involved: Key pathways include the inhibition of inositol monophosphatase and glycogen synthase kinase-3, which are involved in cellular signaling and metabolic regulation
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to lithium;methanidylsulfonylmethane include other lithium-containing sulfonyl derivatives and organosulfur compounds. Examples include lithium methanesulfonate and lithium trifluoromethanesulfonate .
Uniqueness
This compound is unique due to its specific combination of lithium and methanidylsulfonylmethane, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in research and industry, where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
17609-14-2 |
|---|---|
Molekularformel |
C2H5LiO2S |
Molekulargewicht |
100.1 g/mol |
IUPAC-Name |
lithium;methanidylsulfonylmethane |
InChI |
InChI=1S/C2H5O2S.Li/c1-5(2,3)4;/h1H2,2H3;/q-1;+1 |
InChI-Schlüssel |
HJYZONPASHBZGC-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CS(=O)(=O)[CH2-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


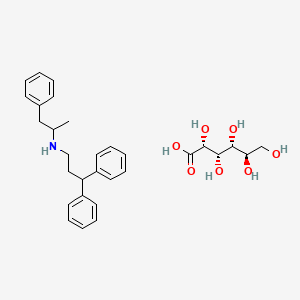
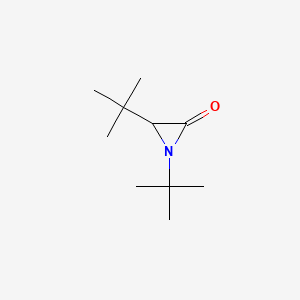
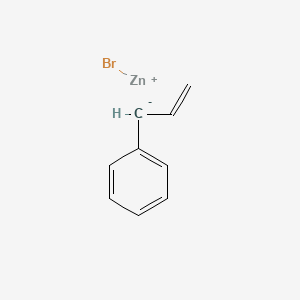
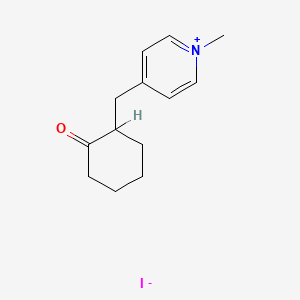
![2-[[4-(Diethylamino)phenyl]-hydroxymethyl]naphthalene-1,4-dione](/img/structure/B14713790.png)
![Cyclopenta[ij]tetraphene-1,2-dione](/img/structure/B14713794.png)
![N-[(E)-1-phenylethylideneamino]pyridin-2-amine](/img/structure/B14713802.png)
![3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate](/img/structure/B14713804.png)
